Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)-
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Overview
Description
Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- is a complex organic compound featuring a cyclohexanone core with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of the dimethyl and hydrazono groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazono groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the cyclohexanone ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 3,5-dimethyl-: A simpler analog with fewer substituents.
Cyclohexanone, 2-methyl-: Another related compound with a different substitution pattern.
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: A structurally similar alcohol derivative.
Uniqueness
Cyclohexanone, 5,5-dimethyl-3-((4-hydroxy-3-methyl-5-pyrimidinyl)carbonyl)hydrazono-2-(phenylhydrazono)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This complexity makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
40640-54-8 |
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Molecular Formula |
C20H22N6O3 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-[(2Z)-5,5-dimethyl-3-oxo-2-(phenylhydrazinylidene)cyclohexylidene]amino]-2-methyl-6-oxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H22N6O3/c1-12-21-11-14(18(28)22-12)19(29)26-24-15-9-20(2,3)10-16(27)17(15)25-23-13-7-5-4-6-8-13/h4-8,11,23H,9-10H2,1-3H3,(H,26,29)(H,21,22,28)/b24-15+,25-17- |
InChI Key |
LMBIKHIZFDMXHT-DBICYBGOSA-N |
Isomeric SMILES |
CC1=NC=C(C(=O)N1)C(=O)N/N=C/2\CC(CC(=O)\C2=N/NC3=CC=CC=C3)(C)C |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=O)NN=C2CC(CC(=O)C2=NNC3=CC=CC=C3)(C)C |
Origin of Product |
United States |
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